molecular formula C23H21N3O6S B12475973 Ethyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12475973
M. Wt: 467.5 g/mol
InChI Key: JQFPSCAMIAOWSD-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific industrial requirements. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-16-9-5-13(2)6-10-16)33-22(18)25-20(27)15-7-11-17(12-8-15)26(30)31/h5-12H,4H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

JQFPSCAMIAOWSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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